4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Overview
Description
4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution with Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.
Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide: Similar structure but with the thiophene group in a different position.
4-(furan-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide: Similar structure but with a furan ring instead of thiophene.
4-(thiophen-3-yl)-N-(2-(fluoromethyl)phenyl)piperidine-1-carboxamide: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
4-thiophen-3-yl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)14-3-1-2-4-15(14)21-16(23)22-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPNYNILPHDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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